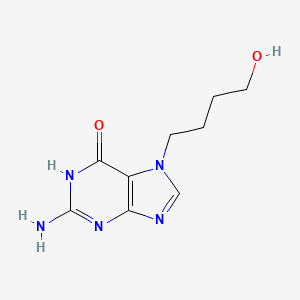
7-(4-Hydroxybutyl)guanine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
7-(4-Hydroxybutyl)guanine is a synthetic compound that belongs to the class of guanine derivatives It is structurally characterized by the presence of a hydroxybutyl group attached to the seventh position of the guanine base
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-(4-Hydroxybutyl)guanine typically involves the reaction of guanine with 4-hydroxybutylamine under specific conditions. One common method includes the use of a solvent such as dimethyl sulfoxide (DMSO) and a catalyst like potassium carbonate (K2CO3). The reaction is carried out at elevated temperatures to facilitate the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using similar reaction conditions as in laboratory settings. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques to ensure the quality of the final product.
Chemical Reactions Analysis
Types of Reactions
7-(4-Hydroxybutyl)guanine undergoes various chemical reactions, including:
Oxidation: The hydroxybutyl group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction: Reduction reactions can convert the hydroxybutyl group to a butyl group.
Substitution: The compound can participate in nucleophilic substitution reactions, where the hydroxy group is replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are employed in substitution reactions.
Major Products Formed
Oxidation: Formation of 7-(4-oxobutyl)guanine.
Reduction: Formation of 7-(butyl)guanine.
Substitution: Formation of various substituted guanine derivatives depending on the reagents used.
Scientific Research Applications
7-(4-Hydroxybutyl)guanine has a wide range of applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of other guanine derivatives and nucleoside analogs.
Biology: Employed in studies related to DNA interactions and modifications, particularly in the context of mutagenesis and repair mechanisms.
Medicine: Investigated for its antiviral properties, especially against herpes simplex virus (HSV) and hepatitis C virus (HCV).
Industry: Utilized in the development of nucleic acid sequencing methods and as a building block for more complex molecules.
Mechanism of Action
The mechanism of action of 7-(4-Hydroxybutyl)guanine involves its incorporation into nucleic acids, where it can interfere with normal base pairing and replication processes. This compound targets viral thymidine kinase, inhibiting viral DNA synthesis and thereby exerting its antiviral effects . The molecular pathways involved include the activation of cellular enzymes that recognize and process the modified guanine base, leading to the disruption of viral replication .
Comparison with Similar Compounds
Similar Compounds
9-(4-Hydroxybutyl)guanine: Another guanine derivative with similar antiviral properties.
9-(3,4-Dihydroxybutyl)guanine: A compound with additional hydroxyl groups, offering different pharmacokinetic properties.
8-Bromo-9-(3,4-hydroxybutyl)guanine: A brominated derivative with potent inhibitory effects on purine nucleoside phosphorylase.
Uniqueness
7-(4-Hydroxybutyl)guanine is unique due to its specific structural modification at the seventh position, which imparts distinct chemical and biological properties. Its ability to act as a substrate for viral thymidine kinase and its incorporation into nucleic acids make it a valuable tool in antiviral research and therapeutic applications .
Properties
Molecular Formula |
C9H13N5O2 |
|---|---|
Molecular Weight |
223.23 g/mol |
IUPAC Name |
2-amino-7-(4-hydroxybutyl)-1H-purin-6-one |
InChI |
InChI=1S/C9H13N5O2/c10-9-12-7-6(8(16)13-9)14(5-11-7)3-1-2-4-15/h5,15H,1-4H2,(H3,10,12,13,16) |
InChI Key |
CHPDJXKQSWXICQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=NC2=C(N1CCCCO)C(=O)NC(=N2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![disodium;[[(2R,3S,4R,5R)-5-(2-amino-6-oxo-1H-purin-9-yl)-3,4-dihydroxyoxolan-2-yl]methoxy-oxidophosphoryl] [(2S,3S,5R,6R)-3,4,5-trihydroxy-6-methyloxan-2-yl] phosphate](/img/structure/B13863981.png)
![1-[2-(4-Methylphenyl)sulfonylacetyl]pyrrolidin-2-one](/img/structure/B13863984.png)
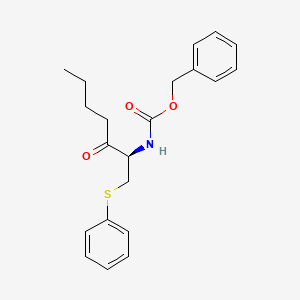
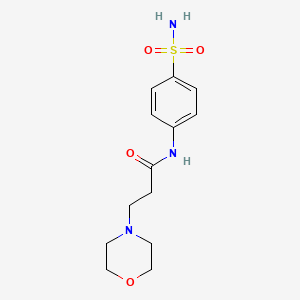
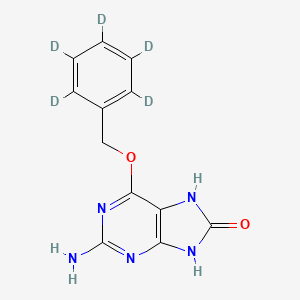
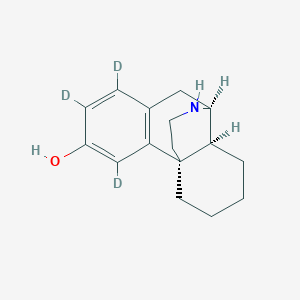
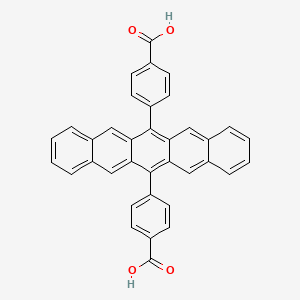
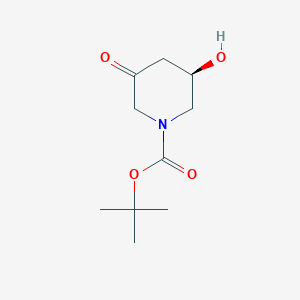
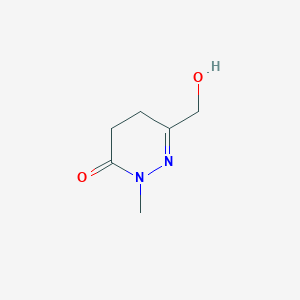
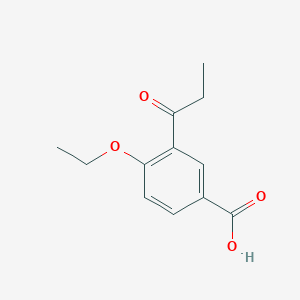
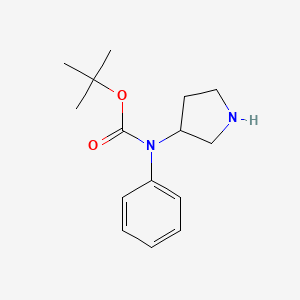
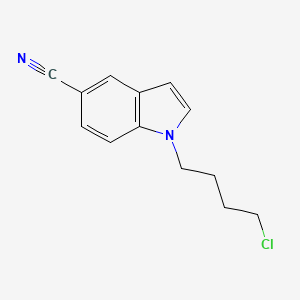
![Methyl 2-methylsulfonyl-7-thiophen-2-ylthieno[3,2-d]pyrimidine-6-carboxylate](/img/structure/B13864054.png)
![3-(Thiazol-2-yl)-6-(thiophen-2-yl)pyrrolo[3,4-c]pyrrole-1,4-dione](/img/structure/B13864064.png)
